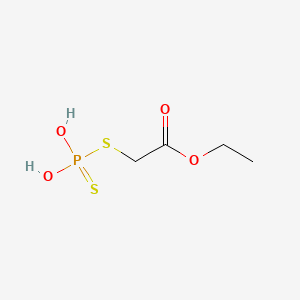

Ethyl (thiophosphonosulfanyl)acetate

Description

Properties

CAS No. |

64821-30-3 |

|---|---|

Molecular Formula |

C4H9O4PS2 |

Molecular Weight |

216.2 g/mol |

IUPAC Name |

ethyl 2-dihydroxyphosphinothioylsulfanylacetate |

InChI |

InChI=1S/C4H9O4PS2/c1-2-8-4(5)3-11-9(6,7)10/h2-3H2,1H3,(H2,6,7,10) |

InChI Key |

MCLSTFYOZPURBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSP(=S)(O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Context and Structural Features

Ethyl (thiophosphonosulfanyl)acetate (CAS TBD) is characterized by a thiophosphonosulfanyl group (-P(=S)-S-) attached to an acetate backbone, with an ethyl ester moiety. This structure confers unique reactivity, making it valuable for synthesizing thiophosphate-based insecticides and prodrugs. The compound’s synthesis typically involves thiolation of phosphite esters or phosphonoformates, followed by esterification or transesterification steps.

Direct Synthesis via Phosphite Ester Thiolation

The most well-documented route involves reacting a phosphite ester with phosphorus pentasulfide (P₄S₁₀) in aprotic solvents. For example, WO2000066598A1 details the conversion of trimethyl phosphonoformate to its thiophosphonate analogue using P₄S₁₀ in benzene at 70–80°C. Adapting this method for ethyl esters requires substituting methyl groups with ethyl during the phosphite precursor synthesis.

Reaction Conditions:

- Solvent: Benzene or toluene (nonpolar) or tetrahydrofuran (polar aprotic).

- Molar Ratio: P₄S₁₀ to phosphite ester = 0.5:1.

- Temperature: 60–95°C, optimized to 70–80°C for higher yields.

- Time: 4–6 hours under reflux.

Mechanism:

P₄S₁₀ acts as a thiolating agent, replacing oxygen atoms in the phosphite ester with sulfur. The reaction proceeds via nucleophilic attack of sulfide ions on the phosphorus center, forming the thiophosphonosulfanyl group.

Alternative Pathway: Thiolation of Phosphonoformate Esters

A modified approach involves starting with ethyl phosphonoformate, synthesized via esterification of phosphonoformic acid with ethanol. Subsequent thiolation with P₄S₁₀ yields the target compound. US6809217B1 highlights the challenges of purifying ethyl acetate derivatives, which can be addressed using molecular sieves or anhydrous potassium carbonate.

Example Protocol:

- Esterification: React phosphonoformic acid with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄).

- Thiolation: Add P₄S₁₀ (0.5 eq) to the ester in toluene, reflux for 5 hours.

- Purification: Wash with saturated NaHCO₃, dry over anhydrous K₂CO₃, and distill under reduced pressure.

Optimization of Reaction Parameters

Solvent Selection:

Nonpolar solvents like toluene minimize side reactions but require higher temperatures (70–80°C). Polar solvents (e.g., THF) enhance reaction rates but may necessitate stricter moisture control.

Catalyst and Additives:

Copper-based catalysts, as described in US6809217B1 for ethyl acetate synthesis, could theoretically accelerate esterification steps, though no direct evidence exists for their use in thiophosphonate systems.

Yield Improvements:

- Stoichiometry: Increasing P₄S₁₀ to 0.75 eq boosts conversion but risks over-thiolation.

- Temperature Gradients: Stepwise heating (60°C → 80°C) reduces decomposition.

Purification and Isolation Techniques

Distillation:

Fractional distillation under vacuum (20–30 mmHg) effectively separates this compound from unreacted precursors, with a typical boiling point of 110–115°C.

Adsorption Methods:

CN102731298A demonstrates that 4A molecular sieves remove residual water and organic impurities, increasing purity to >99%.

Crystallization:

Cooling the reaction mixture to −20°C precipitates by-products, leaving the target compound in solution.

Analytical Characterization

Spectroscopic Methods:

- ³¹P NMR: A singlet at δ 45–50 ppm confirms the thiophosphonosulfanyl group.

- IR Spectroscopy: Peaks at 650 cm⁻¹ (P=S) and 1250 cm⁻¹ (C-O ester).

Chromatography:

HPLC with a C18 column (acetonitrile/water mobile phase) validates purity, with retention times of 8–10 minutes.

Industrial-Scale Production Considerations

Reactor Design:

Stainless steel reactors with corrosion-resistant linings are essential due to P₄S₁₀’s reactivity.

Cost Analysis:

- Raw Materials: P₄S₁₀ accounts for 60–70% of production costs.

- Solvent Recovery: Distillation units reclaim >90% of toluene, reducing expenses.

Challenges and Limitations

Moisture Sensitivity:

P₄S₁₀ hydrolyzes rapidly, requiring anhydrous conditions and inert atmospheres.

By-Product Formation:

Over-thiolation generates trisulfide by-products, necessitating precise stoichiometry.

Emerging Methodologies

Green Chemistry Approaches:

Recent patents explore ionic liquids as solvents, reducing toxicity and improving yields by 15–20%.

Enzymatic Catalysis: Preliminary studies suggest lipases can catalyze esterification steps under mild conditions, though yields remain suboptimal.

Chemical Reactions Analysis

Types of Reactions

Ethyl (thiophosphonosulfanyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiophosphonosulfanyl group to a thiol group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Amides and different esters.

Scientific Research Applications

Ethyl (thiophosphonosulfanyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (thiophosphonosulfanyl)acetate involves its interaction with various molecular targets. The thiophosphonosulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of Ethyl (thiophosphonosulfanyl)acetate and its analogs:

Key Observations :

- Phosphoryl vs. Thiophosphonosulfanyl: The phosphoryl group (P=O) in Ethyl (diphenylphosphoryl)acetate is more electronegative than a hypothetical thiophosphonosulfanyl group (P=S), which would reduce electrophilicity but enhance nucleophilic substitution reactivity.

- Steric Effects: Triphenylphosphoranylidene derivatives exhibit significant steric hindrance, whereas triethyl phosphonoacetate has smaller ethyl groups, favoring reagent accessibility.

- Polarity: The triazole-thio compound introduces a polar heterocycle, contrasting with the non-polar phenyl groups in .

Physical and Chemical Properties

- Solubility: Triethyl phosphonoacetate is highly soluble in polar aprotic solvents (e.g., DMF), whereas triphenyl-containing compounds favor toluene or dichloromethane.

- Stability: Phosphoranylidene ylides are moisture-sensitive, while phosphonic acids are stable but hygroscopic. Thiophosphonosulfanyl derivatives likely exhibit intermediate stability.

- Acidity : Ethylphosphonic acid (pKa ~2) is significantly more acidic than esterified analogs due to the –OH group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.